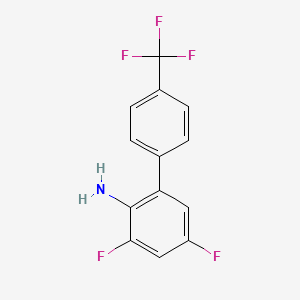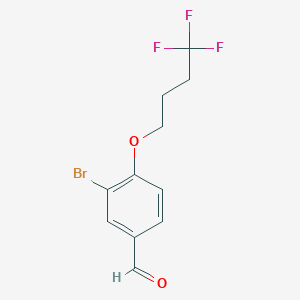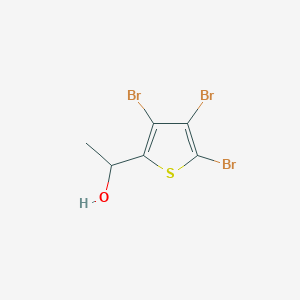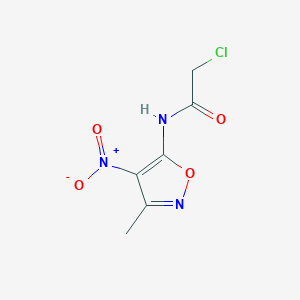
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a chloromethyl group, and hydroxyl and carboxylate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Chloromethylation: The chloromethyl group is added through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation of a precursor compound.
Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles in the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-Butyl 2-chloromethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
1-tert-Butyl 2-bromomethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-tert-Butyl 2-chloromethyl (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C11H18ClNO5 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
UCUBUDPJBDSNCT-HTQZYQBOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCCl)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)








![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)

![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)

